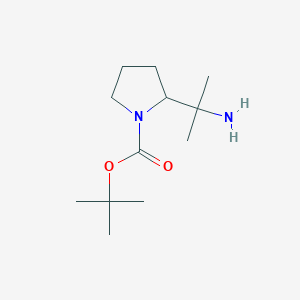

Tert-butyl 2-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate

CAS No.: 1779889-26-7

Cat. No.: VC6338185

Molecular Formula: C12H24N2O2

Molecular Weight: 228.336

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1779889-26-7 |

|---|---|

| Molecular Formula | C12H24N2O2 |

| Molecular Weight | 228.336 |

| IUPAC Name | tert-butyl 2-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-7-9(14)12(4,5)13/h9H,6-8,13H2,1-5H3 |

| Standard InChI Key | QLSSYLWUZCBAIZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC1C(C)(C)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 2-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate, reflects its bifunctional structure:

-

A pyrrolidine ring substituted at the 2-position with a 2-aminopropan-2-yl group.

-

A tert-butyl carbamate group at the 1-position, which acts as a protective moiety for the amine functionality during synthetic processes.

The SMILES notation (CC(C)(C)OC(=O)N1CCCC1C(C)(C)N) and InChIKey (QLSSYLWUZCBAIZ-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical features. Computational analyses predict a three-dimensional conformation where the pyrrolidine ring adopts an envelope-like geometry, with the bulky tert-butyl group minimizing steric strain through equatorial positioning.

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₄N₂O₂ | |

| Molecular Weight | 228.336 g/mol | |

| LogP (Predicted) | ~1.69 (moderate lipophilicity) | |

| Topological Polar SA | 29.54 Ų | |

| Hydrogen Bond Donors | 1 (amine group) |

Solubility data specific to this compound are unavailable, but analogous tert-butyl-protected pyrrolidines exhibit moderate solubility in polar aprotic solvents like DMF and THF . The tert-butyl group enhances solubility in organic phases while the secondary amine may participate in hydrogen bonding, influencing its reactivity in aqueous environments.

Synthesis and Reaction Pathways

Primary Synthetic Route

The most cited synthesis involves a two-step sequence:

-

Lithiation-Alkylation of Pyrrolidine:

Pyrrolidine is treated with sec-butyllithium (-78°C, THF) to generate a lithiated intermediate, which reacts with 2-aminopropane to introduce the 2-aminopropan-2-yl substituent. -

Carbamate Protection:

The resulting amine is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) to yield the final product.

Example Procedure:

In a representative protocol , tert-butyl pyrrolidine-1-carboxylate (6.2 mL, 35.4 mmol) reacts with sec-butyllithium (35.4 mmol) and (-)-spartiene (8.29 g) in methyl tert-butyl ether (MTBE) at -78°C. Subsequent addition of zinc chloride and palladium acetate facilitates cross-coupling with 4-bromoindolin-2-one, yielding a functionalized pyrrolidine derivative in 27% yield after chromatographic purification .

Alternative Methods

-

Electrochemical Functionalization: Recent advances employ electrochemical carboamidation to modify pyrrolidine derivatives, though this method remains unexplored for the specific compound .

-

Enzymatic Resolution: Chiral variants may be synthesized using lipase-mediated kinetic resolution, though no direct applications are documented.

Applications in Pharmaceutical Research

Building Block for Drug Candidates

The compound’s rigid pyrrolidine scaffold and protected amine make it a preferred intermediate in synthesizing:

-

Kinase Inhibitors: The 2-aminopropan-2-yl group mimics natural amino acid side chains, enabling interactions with ATP-binding pockets.

-

Protease Inhibitors: Its stereochemical rigidity aids in achieving high enantiomeric purity in HIV protease inhibitors.

Mechanistic Studies

-

Enzyme Binding Assays: The tert-butyl group’s steric bulk is exploited to probe active-site accessibility in cytochrome P450 enzymes.

-

Protein-Ligand Dynamics: Isotopically labeled derivatives (e.g., ¹³C-Boc) are used in NMR studies to map binding kinetics.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference | Application |

|---|---|---|---|---|

| tert-Butyl 2-(1-aminopropan-2-yl)pyrrolidine-1-carboxylate | 1782427-43-3 | C₁₂H₂₄N₂O₂ | Amino group at 1-position | Peptidomimetic synthesis |

| tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate | 1363405-88-2 | C₁₂H₂₄N₂O₂ | Amino group at 3-position | Antibacterial agent intermediates |

The positional isomerism of the amino group significantly alters biological activity. For instance, the 2-substituted isomer discussed here shows superior binding to G-protein-coupled receptors compared to its 3-substituted counterpart.

Future Directions

-

Green Synthesis: Developing catalytic asymmetric methods to access enantiopure derivatives.

-

PROTACs Integration: Leveraging the amine group to conjugate E3 ligase ligands for targeted protein degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume